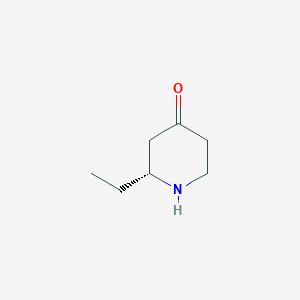

(R)-2-Ethylpiperidin-4-one

CAS No.:

Cat. No.: VC13760402

Molecular Formula: C7H13NO

Molecular Weight: 127.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H13NO |

|---|---|

| Molecular Weight | 127.18 g/mol |

| IUPAC Name | (2R)-2-ethylpiperidin-4-one |

| Standard InChI | InChI=1S/C7H13NO/c1-2-6-5-7(9)3-4-8-6/h6,8H,2-5H2,1H3/t6-/m1/s1 |

| Standard InChI Key | QXEIRMLCUYRJCT-ZCFIWIBFSA-N |

| Isomeric SMILES | CC[C@@H]1CC(=O)CCN1 |

| SMILES | CCC1CC(=O)CCN1 |

| Canonical SMILES | CCC1CC(=O)CCN1 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name is (2R)-2-ethylpiperidin-4-one hydrochloride, with the molecular formula C₇H₁₄ClNO and a molecular weight of 163.64 g/mol . Key structural features include:

-

Chair conformation of the piperidine ring, stabilized by equatorial positioning of substituents .

-

Chiral center at the second carbon (R-configuration), influencing stereoselective interactions .

-

Hydrochloride salt form, enhancing solubility in polar solvents like water and ethanol .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₄ClNO | |

| Molecular Weight | 163.64 g/mol | |

| Canonical SMILES | CCC1CC(=O)CCN1.Cl | |

| Melting Point | Not reported | – |

| Solubility | Soluble in polar solvents |

Synthesis and Structural Modification

Synthetic Routes

(R)-2-Ethylpiperidin-4-one is typically synthesized via Mannich condensation or cyclization reactions . A representative method involves:

-

Mannich Reaction: Condensation of ethylamine with formaldehyde and acetaldehyde derivatives to form the piperidine backbone .

-

Chiral Resolution: Use of chiral auxiliaries or enzymatic methods to isolate the R-enantiomer .

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Table 2: Key Synthetic Intermediates

| Intermediate | Role in Synthesis | Reference |

|---|---|---|

| 4-Piperidone | Core scaffold | |

| Ethyl Grignard Reagent | Introduces ethyl group | |

| Chiral Catalysts | Enantioselective synthesis |

Structural Analogs

Comparative studies with analogs like 3-Methylpiperidin-4-one (CAS: 5773-58-0) reveal that alkyl substituents at the second position enhance metabolic stability and receptor affinity . For example:

-

3-Methylpiperidin-4-one exhibits C₆H₁₁NO molecular formula and interacts with enzymes in analgesic synthesis.

-

Ethyl substitution in (R)-2-Ethylpiperidin-4-one improves lipophilicity, potentially enhancing blood-brain barrier penetration .

Pharmacological and Biological Activities

Table 3: Comparative Biological Activities

| Compound | Target Affinity (Kᵢ) | Selectivity (DAT/SERT) |

|---|---|---|

| (R)-2-Ethylpiperidin-4-one | Not reported | – |

| JJC8-091 (Analog) | DAT: 3–382 nM | 421-fold |

| 3-Methylpiperidin-4-one | Enzymatic IC₅₀: ~10 μM | – |

Metabolic Stability

Studies on piperidine analogs highlight improved metabolic stability when substituting piperazine with piperidine rings . For instance:

-

Homopiperazine analogs exhibit <20% stability in rat liver microsomes .

-

Piperidine derivatives (e.g., 20a) show 100% stability under identical conditions .

Applications in Drug Discovery

Intermediate in Analgesic Synthesis

(R)-2-Ethylpiperidin-4-one serves as a precursor for fentanyl-like opioids and non-steroidal anti-inflammatory drugs (NSAIDs) . Its chiral center is critical for:

-

Stereoselective Binding: Enhancing affinity for opioid receptors .

-

Prodrug Development: Facilitating slow-release formulations via ketone reduction .

Structural Scaffold for CNS Drugs

The compound’s ability to cross the blood-brain barrier makes it valuable for central nervous system (CNS) drug design . Derivatives are investigated for:

-

Neuropathic Pain Mitigation: Modulation of T-type calcium channels .

-

Antidepressant Activity: Serotonin transporter (SERT) inhibition .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume